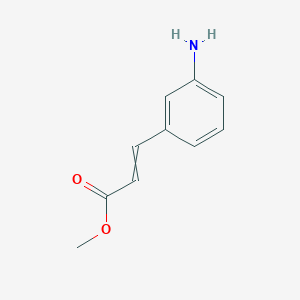

methyl (2E)-3-(3-aminophenyl)prop-2-enoate

Description

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propenoate moiety

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 3-(3-aminophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 |

InChI Key |

VCSGRXIKJCLEAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(3-aminophenyl)prop-2-enoate typically involves the reaction of 3-aminobenzaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.

Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(3-aminophenyl)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2E)-3-(4-aminophenyl)prop-2-enoate: Similar structure but with the amino group in the para position.

Ethyl (2E)-3-(3-aminophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.